![molecular formula C19H18N2O B2839906 2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole CAS No. 2380063-05-6](/img/structure/B2839906.png)
2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 2-azaspiro[3.3]heptane . Compounds with a 2-azaspiro[3.3]heptane scaffold are part of a distinctive class of organic compounds known as sterically constrained amino acids . These compounds have aroused much interest in the fields of chemistry and biology due to their potential as efficient and selective ligands for various biological targets .
Synthesis Analysis
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been reported . The process involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis
While specific structural data for “2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole” was not found, related compounds such as 2-oxa-6-azaspiro[3.3]heptane have been analyzed .Future Directions
While specific future directions for “2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole” were not found, the development of sterically constrained amino acids, which include 2-azaspiro[3.3]heptane derivatives, is driven by the quest for new drugs . These compounds have the potential to be much more efficient and selective ligands for various biological targets .
properties
IUPAC Name |
2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-6-14(7-3-1)15-10-19(11-15)12-21(13-19)18-20-16-8-4-5-9-17(16)22-18/h1-9,15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOUETLYPVYBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=NC4=CC=CC=C4O3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}-1,3-benzoxazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.